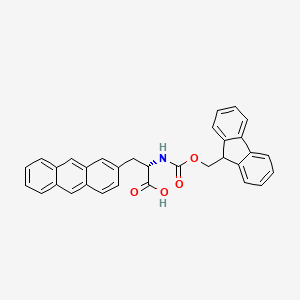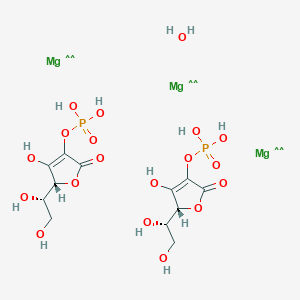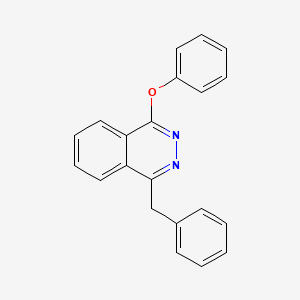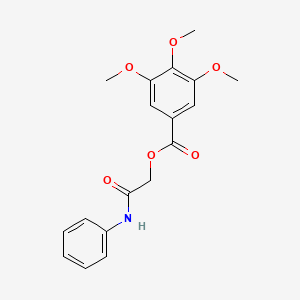![molecular formula C16H13FN2OS B2763564 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-84-9](/img/no-structure.png)
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (FMMSQ) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonism
A study explored the structure-activity relationship (SAR) for AMPA receptor inhibition by synthesizing a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, identifying new AMPA receptor antagonists. This research contributes to understanding how modifications in the quinazolin-4-one structure affect its ability to inhibit AMPA receptors, a potential target for neurological disorders treatment (B. Chenard et al., 2001).
Antimicrobial Activity
Several studies have synthesized and evaluated the antibacterial properties of new quinazolin-4-one derivatives. These compounds have been tested against various bacterial strains, showing significant antibacterial activity. The synthesis involved sulfur arylation reactions and Raman analysis, contributing to the development of new antimicrobial agents (Mohammed H. Geesi et al., 2020).
Antifungal and Antiviral Activities
The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has shown good antifungal activities, with studies on their mechanism of action against Fusarium oxysporum. This research opens avenues for developing effective antifungal agents based on quinazolin-4-one derivatives (Guang-Fang Xu et al., 2007). Furthermore, studies on fluorine-containing 4-arylaminoquinazolines have highlighted their potential as antiviral agents, indicating promising directions for the discovery of new antiviral substances (G. Lipunova et al., 2012).
Tyrosine Kinase Inhibition
The compound has been implicated in studies targeting the inhibition of tyrosine kinase activity, particularly in the context of the epidermal growth factor receptor (EGFR). Such inhibitors are of significant interest due to their potential in cancer therapy. Isomeric pyrido[d]pyrimidines, structurally related to quinazolin-4-ones, have been synthesized and evaluated for their potency as EGFR inhibitors, showing promising results (G. Rewcastle et al., 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with 4-methylbenzyl chloride to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": [ "2-aminobenzonitrile", "4-methylbenzyl chloride", "sulfur" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422526-84-9 |
Molekularformel |
C16H13FN2OS |
Molekulargewicht |
300.35 |
IUPAC-Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
InChI-Schlüssel |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)


![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)


![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)